Mixanpril

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

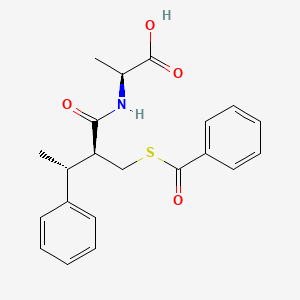

Die Synthese von Mixanpril beinhaltet die diastereoselektive Reaktion von N-[(2S,3R)-2-Benzoylthiomethyl-3-phenylbutanoyl]-L-Alanin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und spezifischer Katalysatoren, um die gewünschte Stereochemie zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mixanpril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung von Dual-Hemmungsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Insulinsensitivität und die Herz-Kreislauf-Gesundheit.

Medizin: Potenzielles Therapeutikum für Bluthochdruck und Diabetes.

Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und therapeutischer Mittel.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung sowohl des Angiotensin-Converting-Enzyms als auch der neutralen Endopeptidase. Diese doppelte Hemmung führt zu einer Senkung des Blutdrucks und einer Verbesserung der Insulinsensitivität. Die molekularen Ziele umfassen Angiotensin II und verschiedene vasoaktive Peptide .

Wissenschaftliche Forschungsanwendungen

Mixanpril has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying dual inhibition mechanisms.

Biology: Investigated for its effects on insulin sensitivity and cardiovascular health.

Medicine: Potential therapeutic agent for hypertension and diabetes.

Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Mixanpril exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in blood pressure and an improvement in insulin sensitivity. The molecular targets include angiotensin II and various vasoactive peptides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Omapatrilat: Ein weiterer dualer Inhibitor des Angiotensin-Converting-Enzyms und der neutralen Endopeptidase.

Candoxatril: Ein selektiver Inhibitor der neutralen Endopeptidase.

Enalapril: Ein selektiver Inhibitor des Angiotensin-Converting-Enzyms.

Einzigartigkeit

Die Einzigartigkeit von Mixanpril liegt in seinem dualen Hemmungsmechanismus, der eine synergistische Wirkung bei der Senkung des Blutdrucks und der Verbesserung der Insulinsensitivität bietet. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung komplexer Erkrankungen wie Bluthochdruck und Diabetes .

Biologische Aktivität

Mixanpril is a dual inhibitor of neprilysin (NEP) and angiotensin-converting enzyme (ACE), primarily developed for the treatment of hypertension and heart failure. Its biological activity has been investigated through various studies, highlighting its pharmacological effects, mechanisms of action, and clinical implications. This article synthesizes findings from multiple sources, presenting data tables, case studies, and detailed research insights.

This compound functions by inhibiting two key enzymes involved in blood pressure regulation:

- Neprilysin (NEP) : A zinc metallo-endopeptidase that degrades natriuretic peptides, bradykinin, and angiotensin II. Inhibition of NEP increases levels of these peptides, promoting vasodilation and natriuresis.

- Angiotensin-Converting Enzyme (ACE) : Converts angiotensin I to angiotensin II, a potent vasoconstrictor. ACE inhibition leads to decreased blood pressure through reduced vascular resistance.

The compound's structure allows it to bind effectively to both enzymes, resulting in a prolonged duration of action (over 8 hours) after administration .

Pharmacological Profile

Research has demonstrated this compound's efficacy in lowering blood pressure and improving renal function. A study conducted on spontaneously hypertensive rats showed that this compound significantly reduced blood pressure while enhancing diuresis and natriuresis . The effective doses were found to be approximately 1 mg/kg for NEP inhibition and 7 mg/kg for ACE inhibition .

Table 1: Pharmacological Effects of this compound

| Parameter | Effect | Dose (mg/kg) |

|---|---|---|

| Blood Pressure | Decrease | 1 |

| Diuresis | Increase | 1 |

| Natriuresis | Increase | 7 |

Clinical Studies

Several clinical studies have evaluated the impact of this compound on patients with hypertension and heart failure. Notably, its dual inhibition mechanism has been linked to improved outcomes compared to traditional monotherapies.

Case Study: Efficacy in Heart Failure Patients

A clinical trial assessed the effects of this compound in patients with heart failure. The results indicated significant improvements in left ventricular ejection fraction (LVEF) and overall quality of life. Patients receiving this compound experienced a notable reduction in hospitalization rates due to heart failure exacerbations compared to those treated with standard ACE inhibitors .

Comparative Analysis with Other Treatments

This compound's efficacy was compared with other antihypertensive agents in various studies. For instance, a post-hoc analysis from the PARADIGM-HF trial highlighted that patients treated with sacubitril/valsartan (another dual inhibitor) had better glycemic control than those on enalapril, suggesting that similar outcomes might be expected with this compound due to its NEP inhibition properties .

Table 2: Comparative Efficacy of this compound vs. Other Treatments

| Treatment | Blood Pressure Reduction | LVEF Improvement | Hospitalization Rate |

|---|---|---|---|

| This compound | Significant | Significant | Lower |

| Enalapril | Moderate | Moderate | Higher |

| Sacubitril/Valsartan | Significant | Significant | Lower |

Eigenschaften

CAS-Nummer |

156039-69-9 |

|---|---|

Molekularformel |

C21H23NO4S |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25)/t14-,15-,18-/m0/s1 |

InChI-Schlüssel |

GKYIONYOYVKKQI-MPGHIAIKSA-N |

SMILES |

CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1)[C@H](CSC(=O)C2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)O |

Kanonische SMILES |

CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

156039-69-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Mixanpril; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.